molecular formula C8H9Cl2NO3 B2394199 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride CAS No. 2288709-08-8

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride

Cat. No.: B2394199
CAS No.: 2288709-08-8
M. Wt: 238.06
InChI Key: GWLFZZUOWIBNIU-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS 2288709-08-8) is a chemical intermediate primarily used in pharmaceutical research and development. With a molecular formula of C 8 H 9 Cl 2 NO 3 and a molecular weight of 238.06 g/mol, this compound serves as a crucial building block in organic synthesis . This benzoic acid derivative is structurally related to other intermediates, such as 4-Amino-5-chloro-2-methoxybenzoic acid, which is a known precursor in the synthesis of active pharmaceutical ingredients (APIs) like cisapride, a gastrointestinal motility drug . The presence of both an amino group and a carboxylic acid group on its aromatic ring makes it a versatile scaffold for further chemical modifications, including amide bond formation and nucleophilic substitution reactions, facilitating the creation of more complex target molecules for drug discovery programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

5-amino-2-chloro-4-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFZZUOWIBNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride typically involves several steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Reactions: Various substituted benzoic acids.

    Oxidation: Quinones.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Chemistry

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to develop derivatives with tailored properties for specific applications.

Biology

This compound is extensively studied for its biological activity , particularly its interactions with biomolecules. Research indicates that it can bind to enzymes and receptors, potentially modulating their activity, which is crucial for understanding metabolic pathways.

Medicine

The compound has been investigated for its potential therapeutic properties , including:

  • Antimicrobial Activity: Studies have shown that it exhibits effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes, suggesting utility in treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies indicate significant antiproliferative effects against certain cancer cell lines, making it a candidate for further drug development.

To understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructureBiological ActivityNotes
4-Amino-5-chloro-2-methoxybenzoic acidSimilar structure but lacks methyl esterModerate antimicrobial activityCommonly used as a reference compound
5-Amino-2-chloro-4-methoxybenzoic acidDifferently substitutedLimited activity reportedAnother positional isomer
2-Amino-5-chloro-4-methoxybenzoic acidAnother isomerAntiproliferative properties notedPotential for further investigation

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of derivatives similar to this compound against various pathogens. Results indicated effective inhibition comparable to standard antibiotics like penicillin and ciprofloxacin .

Anti-inflammatory Research

Research involving animal models demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in response to induced inflammation. This suggests potential therapeutic applications in managing inflammatory conditions .

Anticancer Activity Investigation

In vitro tests on cancer cell lines revealed that derivatives of this compound exhibited significant antiproliferative effects, with IC50 values indicating potency in the low micromolar range. Such findings highlight its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key structural analogues include:

Compound Name CAS Number Substituent Positions Functional Groups Key Differences Reference
4-Amino-5-chloro-2-methoxybenzoic acid 139329-90-1 4-amino, 5-chloro, 2-methoxy Carboxylic acid, amine, methoxy Chlorine at position 5 vs. 2
2-Amino-5-chloro-4-methoxybenzoic acid 2486-71-7 2-amino, 5-chloro, 4-methoxy Carboxylic acid, amine, methoxy Amino group at position 2 vs. 5
5-Amino-4-chlorosalicylic acid Not specified 5-amino, 4-chloro, 2-hydroxy Carboxylic acid, amine, hydroxyl Methoxy replaced by hydroxyl
5-Amino-4-chloro-2-methylphenol HCl Not specified 5-amino, 4-chloro, 2-methyl Phenol, amine, methyl Methoxy replaced by methyl

Analysis :

  • Positional Isomerism: Compounds like 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 139329-90-1) exhibit a chlorine atom at position 5 instead of position 2, altering electronic distribution and steric effects. This impacts reactivity in coupling reactions or binding to biological targets .
  • Functional Group Substitution: Replacing the methoxy group with a hydroxyl (e.g., 5-Amino-4-chlorosalicylic acid) increases acidity (pKa ~2–3 vs. ~4–5 for methoxy derivatives), affecting solubility and metal-chelating properties .
  • Hydrochloride Salt Formation: The hydrochloride counterion in the target compound enhances water solubility compared to non-salt forms (e.g., 2-Amino-5-chloro-4-methoxybenzoic acid), a critical factor in drug formulation .

Biological Activity

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biochemical interactions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to engage in several key interactions:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their function. This is crucial for compounds aimed at modulating metabolic pathways.
  • Receptor Modulation : The chloro and methoxy groups contribute to hydrophobic interactions, which can alter the activity of cell surface receptors, impacting signal transduction pathways.

Biological Applications

The compound has been investigated for various biological activities:

  • Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, positioning the compound as a possible agent against bacterial infections .
  • Biochemical Probes : It has been explored as a biochemical probe for studying enzyme functions and interactions, particularly in the context of drug development.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
4-Amino-5-chloro-2-methoxybenzoic acidDifferent positioning of functional groupsVaries; potential for similar activity
5-Amino-2-chlorobenzoic acidLacks methoxy groupDifferent chemical properties; less hydrophobic interactions

The presence of both chloro and methoxy groups in this compound enhances its reactivity and interaction profiles compared to its analogs, making it a valuable compound for specific applications in synthetic chemistry and biological research .

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms associated with this compound:

  • Inhibition Studies : A study demonstrated that derivatives of benzoic acid, including this compound, showed significant inhibition of β-lactamase enzymes, suggesting potential applications in combating antibiotic resistance .
  • Cell-Based Assays : In vitro assays indicated that the compound could activate proteolytic pathways, enhancing the degradation of misfolded proteins. This suggests a role in promoting proteostasis and possibly anti-aging effects .
  • Toxicity Assessment : Initial assessments indicate low toxicity at therapeutic concentrations, supporting its further development as a pharmaceutical agent .

Q & A

Q. What are the common synthetic routes for 5-amino-2-chloro-4-methoxybenzoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route starts with chlorination of 4-methoxybenzoic acid at position 2, followed by nitration at position 5 and subsequent reduction to the amino group. Hydrochloride salt formation is achieved via treatment with HCl. Key parameters for optimization include:
  • Temperature control during nitration to avoid over-oxidation (e.g., 0–5°C for HNO₃ reactions) .
  • Catalyst selection (e.g., Fe/HCl for nitro group reduction) to improve yield (>80% reported for similar compounds) .
  • Purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm, split due to substituents), and NH₂ (broad, δ ~5.5 ppm, unless exchanged).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-O of methoxy), and 3300–3500 cm⁻¹ (N-H stretch) .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. The molecular ion [M+H]⁺ should match the theoretical mass (C₈H₈ClNO₃·HCl: 232.6 g/mol) .

Q. What are the solubility characteristics of this compound in common solvents, and how does pH affect its stability?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in water (due to hydrochloride salt), and poorly soluble in non-polar solvents (hexane).
  • pH Stability : The compound degrades under strongly alkaline conditions (pH >10) due to deprotonation of the amino group. Stability is optimal at pH 4–6, as confirmed by accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid, PubChem CID 81626) .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and match experimental data. Tools like Gaussian or ACD/Labs can model substituent effects on chemical shifts .
  • Collaborative Verification : Share samples with independent labs for reproducibility testing.

Q. What strategies are effective in minimizing byproducts during the chlorination step of synthesis?

  • Methodological Answer :
  • Regioselective Chlorination : Use directing groups (e.g., methoxy at position 4) to favor chlorination at position 2.
  • Catalyst Optimization : FeCl₃ or AlCl₃ in stoichiometric ratios reduces di- or tri-chlorinated byproducts.
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track reaction progress and halt at ~90% conversion .

Q. How can computational tools predict the biological activity of this compound against enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase (COX) or kinases. The methoxy group may enhance hydrophobic interactions in active sites .
  • QSAR Modeling : Train models on datasets of chlorinated benzoic acids to predict IC₅₀ values for anti-inflammatory or antimicrobial activity .

Q. What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and analyze photodegradation products. Use amber vials for light-sensitive conditions .

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